Tert-butyl (2,5-dioxopyrrolidin-1-yl) carbonate

Catalog No.
S662670
CAS No.
13139-12-3
M.F
C9H13NO5
M. Wt
215.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl (2,5-dioxopyrrolidin-1-yl) carbonate

CAS Number

13139-12-3

Product Name

Tert-butyl (2,5-dioxopyrrolidin-1-yl) carbonate

IUPAC Name

tert-butyl (2,5-dioxopyrrolidin-1-yl) carbonate

Molecular Formula

C9H13NO5

Molecular Weight

215.2 g/mol

InChI

InChI=1S/C9H13NO5/c1-9(2,3)14-8(13)15-10-6(11)4-5-7(10)12/h4-5H2,1-3H3

InChI Key

VTGFSVGZCYYHLO-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)ON1C(=O)CCC1=O

Canonical SMILES

CC(C)(C)OC(=O)ON1C(=O)CCC1=O

Tert-butyl (2,5-dioxopyrrolidin-1-yl) carbonate, also known as Boc-Succincarbonate, is a reagent used in organic synthesis for the protection and activation of carboxylic acid groups []. It is derived from N-Succinimide (2,5-dioxopyrrolidine) and tert-Butanol (tert-Butyl group) []. Its significance lies in its ability to selectively protect carboxylic acids while allowing further modifications on the molecule. Upon treatment with specific reagents, the Boc group can be removed to regenerate the free carboxylic acid [].


Molecular Structure Analysis

The key features of the molecule include:

  • A central carbonate group (C(=O)-O-C(=O)-) responsible for its ability to activate the carboxylic acid it protects [].
  • An N-Succinimide ring, which provides the reactive center for attachment to the carboxylic acid [].
  • A tert-Butyl group (C(CH3)3), which acts as a bulky protecting group for the carboxylic acid, making it less reactive towards other reagents [].

The steric hindrance of the tert-Butyl group is crucial for its protecting ability [].


Chemical Reactions Analysis

Synthesis:

Boc-Succincarbonate can be synthesized from N-Succinimide and Di-tert-butyl dicarbonate [].

Balanced Chemical Equation:

N-Succinimide + (Boc)2CO3  → Boc-Succincarbonate + BocOH

Activation and Deprotection:

Boc-Succincarbonate reacts with carboxylic acids to form mixed anhydrides, which are highly reactive acylating agents. These mixed anhydrides can then react with nucleophiles (compounds with electron-donating groups) to form new C-O bonds.

Deprotection:

The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid) to regenerate the free carboxylic acid [].


Physical And Chemical Properties Analysis

Data on specific physical and chemical properties of Tert-butyl (2,5-dioxopyrrolidin-1-yl) carbonate is limited. However, based on its structure, it is expected to be a colorless solid with low solubility in water and good solubility in organic solvents like dichloromethane and dimethylformamide [].

Boc-Succincarbonate acts as a two-part protecting group. The succinimide ring reacts with the carboxylic acid to form a mixed anhydride, which activates the carbonyl carbon for nucleophilic attack. The bulky tert-Butyl group hinders undesired reactions with the protected carboxylic acid [].

While specific data on toxicity is limited, Boc-Succincarbonate should be handled with care as it may be irritating to the skin, eyes, and respiratory system. It is recommended to wear gloves, safety glasses, and a fume hood when handling this compound [].

Peptide Synthesis

  • Boc-carbonate is a key reagent in solid-phase peptide synthesis (SPPS) for protecting the alpha-amino group (N-terminus) of amino acids during peptide chain assembly. PubChem tert-Butyl (2,5-dioxopyrrolidin-1-yl) carbonate: https://pubchem.ncbi.nlm.nih.gov/compound/Tert-butyl-2_5-dioxopyrrolidin-1-yl-carbonate
  • The Boc group (tert-butyloxycarbonyl) introduced by Boc-carbonate is stable under various reaction conditions used for peptide bond formation but can be selectively removed under mild acidic conditions to reveal the free amino group for further chain elongation. ScienceDirect Boc protection

Protecting Groups

  • Beyond peptide synthesis, Boc-carbonate can be used as a temporary protecting group for other functionalities like hydroxyl groups in organic molecules.
  • The Boc group offers advantages due to its stability under basic and nucleophilic reaction conditions, allowing selective modification of other parts of the molecule. Royal Society of Chemistry Boc protecting group

Research on Bioactive Molecules

  • Boc-carbonate can be a helpful tool in the synthesis of bioactive molecules like peptides with potential therapeutic applications.
  • Researchers utilize Boc chemistry to create novel peptide sequences and study their biological properties.

XLogP3

0.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13139-12-3

Wikipedia

Tert-Butyl N-succinimidyl carbonate

General Manufacturing Information

Carbonic acid, 1,1-dimethylethyl 2,5-dioxo-1-pyrrolidinyl ester: INACTIVE

Dates

Modify: 2023-08-15

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